molecular formula C12H22N2O B12898586 N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide

N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide

Cat. No.: B12898586
M. Wt: 210.32 g/mol
InChI Key: WNYDQNWUSLFCGX-VXGBXAGGSA-N
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Description

N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl ring substituted with a pyrrolidinyl group and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific biological pathways.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)amine
  • N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)methanol
  • N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)carboxamide

Uniqueness

N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of a cyclohexyl ring, pyrrolidinyl group, and acetamide moiety makes it a valuable compound for diverse scientific investigations.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide

InChI

InChI=1S/C12H22N2O/c1-10(15)13-11-6-2-3-7-12(11)14-8-4-5-9-14/h11-12H,2-9H2,1H3,(H,13,15)/t11-,12-/m1/s1

InChI Key

WNYDQNWUSLFCGX-VXGBXAGGSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@H]1N2CCCC2

Canonical SMILES

CC(=O)NC1CCCCC1N2CCCC2

Origin of Product

United States

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